![molecular formula C15H10ClFN2O B5879175 3-(2-chlorobenzyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B5879175.png)
3-(2-chlorobenzyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-chlorobenzyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole is a chemical compound that belongs to the class of oxadiazoles. It has gained significant attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of 3-(2-chlorobenzyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole is not fully understood. However, it has been suggested that it may act by inhibiting certain enzymes or proteins involved in inflammation, tumor growth, or bacterial growth.
Biochemical and Physiological Effects:
Studies have shown that 3-(2-chlorobenzyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole can modulate the levels of certain biochemical markers such as cytokines, prostaglandins, and nitric oxide. It has also been found to induce apoptosis or cell death in cancer cells. Additionally, it has been shown to have neuroprotective effects in animal models of neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(2-chlorobenzyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole in lab experiments is its potential therapeutic applications. It can be used to study the mechanisms of inflammation, tumor growth, bacterial growth, and neurodegeneration. However, one limitation is that it may not be suitable for all types of experiments due to its potential toxicity or side effects.
Future Directions
There are several future directions for the study of 3-(2-chlorobenzyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole. One direction is to investigate its potential use in combination with other drugs or therapies for the treatment of various diseases. Another direction is to study its effects on different types of cancer cells or bacterial strains. Additionally, it may be worthwhile to investigate its potential use in animal models of other neurodegenerative disorders such as Parkinson's disease or Huntington's disease.
Conclusion:
In conclusion, 3-(2-chlorobenzyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole is a chemical compound with significant potential for therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and limitations for the treatment of various diseases.
Synthesis Methods
The synthesis of 3-(2-chlorobenzyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole can be achieved through various methods. One such method involves the reaction of 2-chlorobenzyl chloride and 4-fluorophenylhydrazine in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with cyanogen bromide to form the final product.
Scientific Research Applications
3-(2-chlorobenzyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole has been investigated for its potential therapeutic applications. It has been found to possess anti-inflammatory, anti-tumor, and anti-bacterial properties. Additionally, it has been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
properties
IUPAC Name |
3-[(2-chlorophenyl)methyl]-5-(4-fluorophenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFN2O/c16-13-4-2-1-3-11(13)9-14-18-15(20-19-14)10-5-7-12(17)8-6-10/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUWUCMMTBBYBSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NOC(=N2)C3=CC=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chlorobenzyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.